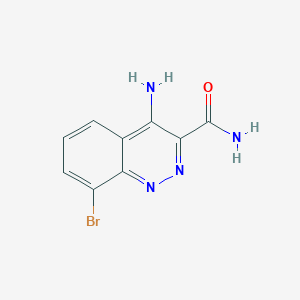

4-Amino-8-bromocinnoline-3-carboxamide

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C9H7BrN4O |

|---|---|

分子量 |

267.08 g/mol |

IUPAC名 |

4-amino-8-bromocinnoline-3-carboxamide |

InChI |

InChI=1S/C9H7BrN4O/c10-5-3-1-2-4-6(11)8(9(12)15)14-13-7(4)5/h1-3H,(H2,11,13)(H2,12,15) |

InChIキー |

RZAYOXTYGAYQPP-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C(=NN=C2C(=C1)Br)C(=O)N)N |

製品の起源 |

United States |

Structure Activity Relationship Sar Studies and Molecular Interactions of Cinnoline 3 Carboxamide Derivatives

Systematic Exploration of Structural Modifications on Biological Activity Profiles

The biological activity of cinnoline-3-carboxamide derivatives can be finely tuned by altering the substituents on the core ring system. This systematic exploration allows researchers to optimize potency, selectivity, and pharmacokinetic properties.

Halogen substitution is a key strategy in modulating the efficacy of cinnoline (B1195905) derivatives. Studies have consistently shown that the introduction of halogens, such as bromine, chlorine, and fluorine, at various positions on the cinnoline ring can significantly enhance biological activity. nih.gov For instance, derivatives with 6-chloro, 7-chloro, and 7-bromo substitutions have been identified as some of the most potent antimicrobial agents within their respective series. mdpi.com

The position and nature of the halogen are critical. While specific SAR studies directly comparing an 8-bromo versus an 8-fluoro substituent on the 4-amino-3-carboxamide scaffold are not extensively detailed in the provided literature, the general principle is that halogens influence the electronic properties and binding interactions of the molecule. A bromine atom at the C8 position, as in the titular compound, can increase lipophilicity, potentially enhancing membrane permeability. It can also form specific halogen bonds with protein targets, a type of non-covalent interaction that can significantly contribute to binding affinity. Fluorine, being smaller and highly electronegative, can alter the local electronic environment and participate in hydrogen bonding, thereby influencing how the ligand fits and interacts within a protein's binding pocket. The choice between bromine and fluorine allows for precise modification of the molecule's physicochemical properties to optimize its interaction with a specific biological target.

Table 1: Influence of Halogen Substitution on Antimicrobial Activity of Cinnoline Derivatives

| Substitution Position | Halogen | Observed Effect on Activity | Reference |

|---|---|---|---|

| C6 | Chloro | Potent antimicrobial agent | mdpi.com |

| C7 | Chloro | Potent antimicrobial agent | mdpi.com |

| C7 | Bromo | Potent antimicrobial agent | mdpi.com |

The 4-amino and 3-carboxamide groups are fundamental to the biological activity of this class of compounds. nih.govnih.gov This specific arrangement is crucial for establishing key interactions with protein targets. The amino group can act as a hydrogen bond donor, while the carboxamide moiety can participate in multiple hydrogen bonding interactions as both a donor (the N-H) and an acceptor (the C=O).

This "warhead" is a common feature in many biologically active molecules, including a series of potent, noncovalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in inflammatory diseases. nih.govresearchgate.net In these inhibitors, the 4-amino and 3-carboxamide groups are responsible for forming a network of hydrogen bonds within the kinase's active site, anchoring the molecule and ensuring high-affinity binding. Modifications to either of these groups typically lead to a significant loss of potency, underscoring their critical role in the molecular recognition process. nih.gov

Advanced Methodologies for SAR Elucidation and Target Binding Characterization

To understand the nuanced relationships between structure and activity, researchers employ a suite of advanced techniques that provide detailed insights into how these molecules interact with their biological targets at an atomic level.

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach begins by screening small, low-molecular-weight chemical fragments for weak binding to the target protein. Promising fragments are then optimized and grown or linked together to create more potent, drug-like molecules.

This strategy has been successfully applied to the cinnoline scaffold. In the development of BTK inhibitors, a fragment-based screening approach was used to identify an initial cinnoline fragment. nih.gov This fragment served as the starting point for a structure-guided design campaign, which ultimately led to the discovery of potent and orally bioavailable 4-aminocinnoline-3-carboxamide (B1596795) inhibitors. nih.gov

X-ray co-crystallography is an indispensable tool in modern drug discovery, providing a high-resolution, three-dimensional snapshot of a ligand bound within its protein target. researchgate.net This technique allows researchers to visualize the precise orientation of the inhibitor and the specific atomic interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that govern binding.

In the context of cinnoline derivatives, X-ray co-crystallography was integral to the FBDD approach used to develop BTK inhibitors. nih.gov By obtaining the crystal structure of the initial cinnoline fragment bound to BTK, researchers could characterize its binding mode in detail. This structural information guided the subsequent optimization process, enabling the rational design of modifications to the scaffold to improve potency and selectivity. nih.gov

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are vital for predicting and analyzing ligand-protein interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For cinnoline derivatives, docking studies have been used to understand how different substituents influence binding affinity and to rationalize observed SAR data. For example, docking simulations of cinnoline-based BTK inhibitors helped to elucidate the binding model and understand why certain substitutions led to improved activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic nature of the ligand-protein complex over time. While direct MD simulation results for 4-amino-8-bromocinnoline-3-carboxamide were not found, studies on the closely related quinoline-3-carboxamide (B1254982) scaffold demonstrate the utility of this technique. mdpi.com MD simulations can be used to assess the stability of the docked pose, analyze the flexibility of the protein's active site, and calculate binding free energies, offering a more comprehensive understanding of the interaction dynamics. mdpi.comresearchgate.netmdpi.com

Table 2: Advanced Methodologies in Cinnoline Research

| Methodology | Application | Key Insights | Reference |

|---|---|---|---|

| Fragment-Based Drug Discovery | Identification of initial BTK inhibitor hits | Enabled discovery of a novel cinnoline scaffold for BTK inhibition. | nih.gov |

| X-ray Co-crystallography | Characterization of ligand binding mode | Provided atomic-level detail of how cinnoline fragments bind to BTK, guiding optimization. | nih.gov |

| Molecular Docking | Prediction of binding poses and SAR rationalization | Elucidated the binding model for cinnoline-based BTK inhibitors. | nih.gov |

Pharmacophore Modeling and Rational Design Principles for Optimized Cinnoline-Based Ligands

Pharmacophore modeling and rational design are essential computational strategies in medicinal chemistry used to identify and optimize lead compounds by defining the key molecular features responsible for biological activity. For the cinnoline-3-carboxamide scaffold, including derivatives like this compound, these principles guide the synthesis of more potent and selective ligands for various biological targets.

The design of optimized cinnoline-based ligands is guided by a deep understanding of their structure-activity relationships (SAR). The core cinnoline structure is recognized as a versatile scaffold in medicinal chemistry, capable of interacting with a diverse range of molecular targets such as kinases (e.g., Bruton's tyrosine kinase), G-protein coupled receptors, and enzymes. nih.gov The rational design process for these compounds involves strategically modifying different positions of the cinnoline ring system to enhance target affinity, selectivity, and pharmacokinetic properties.

A key design principle involves leveraging the nitrogen atoms of the cinnoline ring. Analogous to the related quinoline (B57606) scaffold, where the ring nitrogen is often shown to form crucial hydrogen bonds with the hinge region of kinases, the cinnoline nitrogens are considered key hydrogen bond acceptors. mdpi.com This interaction helps to anchor the ligand within the ATP-binding pocket of the target enzyme, making these compounds effective competitive inhibitors. mdpi.com

Pharmacophore models for this class of compounds typically include:

A heterocyclic core (the cinnoline ring) that provides the basic scaffold.

Hydrogen bond donors and acceptors (e.g., the 4-amino group and the carboxamide moiety).

Aromatic/hydrophobic regions that can engage in van der Waals or pi-pi stacking interactions with receptor site residues.

Substituents on the cinnoline ring play a critical role in modulating the compound's activity and properties. For instance, the presence of an electron-withdrawing group, such as the bromine atom at the 8-position in this compound, can significantly influence the electronic properties and pKa of the entire molecule. nih.gov This modification can affect how the compound is protonated and its ability to participate in pH-dependent trapping within cellular compartments, which can be crucial for its mechanism of action. nih.gov

Further optimization strategies often involve modifying the 4-amino position. Studies on related 4-aminocinnoline-3-carboxamide derivatives have shown that introducing various heterocyclic substitutions at this position can yield compounds with significant antibacterial and anti-inflammatory activities. nih.gov The goal of these modifications is to explore new binding interactions and improve properties like solubility and metabolic stability.

One advanced rational design strategy is "scaffold hopping," where the core cinnoline structure is replaced by a bioisosteric ring system to improve drug-like properties. For example, a successful structure-hopping strategy involved replacing a cinnoline scaffold with a 4-aminoquinoline-3-carboxamide core, which led to the discovery of potent, reversible Bruton's tyrosine kinase (BTK) inhibitors with significantly improved aqueous solubility. nih.gov This highlights a key principle: while the cinnoline scaffold provides a strong foundation, optimizing for clinical use may require significant structural modifications to enhance pharmacokinetic profiles. nih.gov

The table below summarizes key rational design principles derived from studies on cinnoline and related quinoline carboxamide derivatives, which are applicable to the optimization of ligands based on the this compound structure.

| Design Principle | Structural Moiety Involved | Rationale for Optimization | Potential Outcome |

| Hinge Binding | Cinnoline Ring Nitrogens | Form critical hydrogen bonds with the hinge region of kinase targets, acting as a key anchor point. mdpi.com | Enhanced binding affinity and target inhibition. |

| Modulation of Electronics | 8-Bromo Substituent | An electron-withdrawing group alters the pKa and electronic distribution of the ring system. nih.gov | Modified target interaction strength and cellular accumulation. nih.gov |

| Exploration of Binding Pockets | Substituents at the 4-Amino Group | Introduction of diverse chemical groups to probe for additional interactions within the binding site. nih.gov | Increased potency, selectivity, and modulation of biological activity (e.g., antibacterial). nih.gov |

| Improvement of Physicochemical Properties | Carboxamide at 3-Position | The carboxamide group can be modified to improve solubility, permeability, and metabolic stability. | Enhanced drug-like properties and bioavailability. |

| Scaffold Hopping | Cinnoline Core | Replacing the cinnoline scaffold with a related heterocycle (e.g., quinoline) to overcome limitations. nih.gov | Significantly improved properties such as aqueous solubility and potency. nih.gov |

These principles demonstrate a systematic approach to optimizing cinnoline-based ligands. By combining pharmacophore modeling with rational chemical modifications, researchers can fine-tune the structure of compounds like this compound to develop potent and selective therapeutic agents.

Biological Target Engagement and Mechanistic Insights for Cinnoline 3 Carboxamide Scaffolds

Inhibition of Kinase Targets by 4-Amino-Cinnoline-3-carboxamide Derivatives

The 4-amino-cinnoline-3-carboxamide scaffold has proven to be a versatile framework for the design of potent kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling. nih.gov Its role in B-cell malignancies has made it a prime target for therapeutic intervention. The 4-aminocinnoline-3-carboxamide (B1596795) framework has been identified as a key scaffold for developing BTK inhibitors. nih.govresearchgate.net

Researchers have utilized the cinnoline (B1195905) scaffold as a starting point for designing novel and effective BTK inhibitors. Molecular modeling studies, including 3D-QSAR and molecular docking, have been performed on extensive libraries of cinnoline analogues to understand the structural requirements for potent BTK inhibition. nih.gov These studies revealed that substitutions at specific positions on the cinnoline ring are critical for enhancing inhibitory activity. nih.gov

While the cinnoline scaffold was a promising starting point, issues such as poor aqueous solubility prompted further medicinal chemistry efforts. In one notable example, a structure-hopping strategy was employed to transform the cinnoline scaffold into a 4-aminoquinoline-3-carboxamide core. acs.orgnih.gov This modification led to significantly improved drug-like properties while maintaining potent, reversible BTK inhibition. The resulting quinoline-based compounds demonstrated strong efficacy in both biochemical and cellular assays. For instance, a lead compound from this series, compound 25 , showed potent inhibition against both wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors like ibrutinib. acs.orgnih.gov

| Compound | Target | Assay Type | IC50 / EC50 |

| Compound 25 (Quinoline analog) | BTKWT | Enzymatic | 5.3 nM |

| Compound 25 (Quinoline analog) | BTKC481S | Enzymatic | 39 nM |

| Compound 25 (Quinoline analog) | Cellular Autophosphorylation | Cellular | 42.7 nM |

This table presents inhibitory data for a 4-aminoquinoline-3-carboxamide derivative developed from an initial cinnoline scaffold, highlighting the successful translation of the pharmacophore. acs.orgnih.gov

These findings underscore the importance of the 4-aminocinnoline-3-carboxamide scaffold as a foundational structure for the discovery of potent and selective BTK inhibitors.

The therapeutic potential of the 4-amino-cinnoline-3-carboxamide scaffold extends beyond BTK to a variety of other important enzyme families.

Phosphoinositide 3-kinases (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer. nih.gov Cinnoline derivatives have been successfully developed as potent PI3K inhibitors. researchgate.netnih.gov In one study, a series of cinnoline derivatives displayed nanomolar inhibitory activities against PI3K enzymes. The most promising compound from this series demonstrated significant antiproliferative effects in various human tumor cell lines. researchgate.netnih.gov

| Cell Line | Cancer Type | IC50 |

| U-87 MG | Glioblastoma | 0.264 µM |

| MCF-7 | Breast Cancer | 1.14 µM |

| PC-3 | Prostate Cancer | 2.04 µM |

Antiproliferative activity of a lead cinnoline-based PI3K inhibitor against human tumor cell lines. researchgate.netnih.gov

Topoisomerases: These enzymes are essential for managing DNA topology during replication and transcription, making them established targets for cancer chemotherapy. mdpi.com Dibenzo[c,h]cinnolines, which are aza-analogues of the known topoisomerase I inhibitor benzo[i]phenanthridine, have been shown to possess potent topoisomerase I-targeting activity. nih.gov One derivative, 2,3-dimethoxy-8,9-methylenedioxydibenzo[c,h]cinnoline, was found to be significantly more cytotoxic and a more potent topoisomerase I inhibitor than its benzo[i]phenanthridine counterpart, with an IC50 value of 70 nM in the RPMI8402 human lymphoma cell line. nih.gov

Phosphodiesterases (PDE): PDEs are enzymes that regulate intracellular signaling by degrading cyclic nucleotides like cAMP and cGMP. nih.gov Cinnoline derivatives have been investigated as inhibitors of several PDE isoforms, including PDE4 and PDE10A. nih.govnih.gov PDE10A, in particular, is highly expressed in the brain and is a target for treating neuropsychiatric disorders. nih.gov A series of cinnoline analogues were synthesized and found to be highly potent PDE10A inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range (1.52 nM to 18.6 nM). nih.gov

While direct inhibition of VEGFR-2 and MET by 4-amino-cinnoline-3-carboxamide derivatives is less documented, the closely related quinoline (B57606) scaffold has been extensively used to develop inhibitors for these receptor tyrosine kinases, which are critical drivers of angiogenesis and tumor progression. nih.gov

Broad-Spectrum Biological Research of Cinnoline-3-carboxamide Derivatives

In addition to their targeted activities as kinase inhibitors and GABAA receptor modulators, derivatives of the cinnoline-3-carboxamide scaffold have been investigated for a wide range of other biological effects, demonstrating the versatility of this chemical framework.

Notably, 7-substituted 4-aminocinnoline-3-carboxamide derivatives have shown promising broad-spectrum antimicrobial activity. nih.gov These compounds were evaluated against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The research identified compounds with halogen substitutions (bromo and chloro) as being particularly potent. nih.govnih.gov

| Organism Type | Representative Species | MIC Range (µg/mL) |

| Gram-positive Bacteria | Staphylococcus aureus, Bacillus subtilis | 6.25 - 25 |

| Gram-negative Bacteria | Escherichia coli, Vibrio cholerae | 6.25 - 25 |

| Fungi | Aspergillus niger, Candida albicans | 6.25 - 25 |

Antimicrobial activity of 7-substituted 4-aminocinnoline-3-carboxamide derivatives. nih.gov

Furthermore, the cinnoline scaffold is a core component of compounds with demonstrated anti-inflammatory, analgesic, antimalarial, and antitumor activities, making it a privileged structure in the ongoing search for new therapeutic agents. nih.gov

In Vitro Studies on Antimicrobial Efficacy (Bacterial, Fungal, and Mycobacterial Strains)

The cinnoline scaffold, particularly the 4-aminocinnoline-3-carboxamide core, has been a subject of significant interest in the development of new antimicrobial agents. Various derivatives have been synthesized and evaluated against a wide spectrum of pathogens, demonstrating that the nature and position of substituents on the cinnoline ring system play a crucial role in their antimicrobial activity.

Bacterial Strains: Research into 7-substituted 4-aminocinnoline-3-carboxamide derivatives has shown moderate to good antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) for these compounds were found to be in the range of 6.25–25 μg/mL against bacteria such as Vibrio cholerae, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Another study on substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives revealed MIC values between 12.5–50 μg/mL against B. subtilis, S. aureus, E. coli, and Pseudomonas aeruginosa. It has been observed that electron-withdrawing groups on the phenyl moiety of cinnoline derivatives tend to increase activity against both Gram-positive and Gram-negative bacteria. Furthermore, halogen-substituted cinnoline derivatives, including those with bromo and chloro substitutions, have been noted for their potent antimicrobial effects.

Fungal Strains: The antifungal potential of the cinnoline-3-carboxamide scaffold has also been investigated. Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were tested against Aspergillus niger and Candida albicans, with MICs reported in the range of 12.5–50 μg/mL. Studies on cinnoline derivatives bearing a pyrazole (B372694) ring have also demonstrated significant antifungal activity.

Mycobacterial Strains: Cinnoline derivatives have emerged as promising candidates for antitubercular drug discovery. A library of novel cinnoline compounds was screened for in vitro activity against the drug-sensitive Mycobacterium tuberculosis H37Rv strain, with MICs ranging from >100 to 12.5 μg/mL. One of the most active compounds identified in this series exhibited an MIC of 12.5 μg/mL.

Table 1: Summary of In Vitro Antimicrobial Activity of Cinnoline-3-carboxamide Derivatives

| Derivative Class | Bacterial Strains | Fungal Strains | Mycobacterial Strains | MIC Range (μg/mL) |

|---|---|---|---|---|

| 7-Substituted 4-aminocinnoline-3-carboxamides | V. cholerae, E. coli, B. subtilis, S. aureus | Not Reported | Not Reported | 6.25–25 |

| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | A. niger, C. albicans | Not Reported | 12.5–50 |

| Novel Cinnoline Library Compounds | Not specified | Not specified | M. tuberculosis H37Rv | >100–12.5 |

Assessment of In Vitro Antiproliferative and Cytotoxic Effects in Cancer Research

The cinnoline nucleus is recognized as a significant pharmacophore in the design of anticancer agents. Various derivatives have demonstrated potent cytotoxic activity against a range of human tumor cell lines.

Research by Parrino et al. described an 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivative that exhibited high cytotoxic activity against a panel of 60 human tumor cell lines, with particular efficacy against the leukemia subpanel. This compound was found to induce apoptosis, cause mitochondrial depolarization, generate reactive oxygen species, and activate caspases-3, -8, and -9, acting as a topoisomerase I inhibitor.

Another study focused on 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones, which showed in vitro cytotoxic activity against both murine (L1210) and human (K562) leukemia cell lines. These compounds were also active against multi-drug-resistant human leukemia (K562/DX) cell lines.

More directly related to the 4-Amino-3-carboxamide scaffold, a series of substituted 4-(p-amino piperazine) cinnoline-3-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects. Initial results indicated that several of these compounds exhibited potential cytotoxic effects, with over 70% inhibition of cancer cell growth observed. The benzodiazine nature of the cinnoline scaffold allows for chemical modifications that can tailor its pharmacodynamic properties, making it an attractive starting point for the development of novel anticancer drugs that can inhibit key cellular processes controlling cancer proliferation and survival.

Table 2: In Vitro Antiproliferative Activity of Selected Cinnoline Scaffolds

| Cinnoline Derivative | Cell Lines | Noted Activity | Mechanism of Action |

|---|---|---|---|

| 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline | Panel of 60 human tumor cell lines (NCI) | High cytotoxicity, especially against leukemia subpanel. | Topoisomerase I inhibitor; Induces apoptosis, mitochondrial depolarization, ROS generation, caspase activation. |

| 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-diones | Murine leukemia (L1210), Human leukemia (K562, K562/DX) | Active against sensitive and multi-drug-resistant leukemia lines. | Not specified |

| Substituted 4-(p-amino piperazine) cinnoline-3-carboxamides | Not specified | >70% inhibition of cancer cell growth for some derivatives. | Not specified |

Investigations into Anti-inflammatory Mechanisms and Potency

Cinnoline derivatives have been identified as promising candidates for the development of anti-inflammatory agents. The anti-inflammatory potential of various cinnoline scaffolds, including those based on the 4-amino-3-carboxamide structure, has been evaluated using methods such as the carrageenan-induced rat paw edema assay.

Studies have shown that the substitution pattern on the cinnoline ring system significantly influences anti-inflammatory activity. For instance, research on cinnoline derivatives bearing a pyrazoline ring demonstrated that compounds with electron-donating groups (e.g., methoxyl, hydroxyl) on the phenyl moiety exhibited the highest anti-inflammatory activity. In a series of substituted cinnoline thiophene (B33073) derivatives, compounds with halogen substitutions—specifically chloro, bromo, and fluoro groups—were found to be potent anti-inflammatory agents.

The mechanism of action for the anti-inflammatory effects of some cinnoline derivatives is linked to the inhibition of key inflammatory mediators. Cinnoline compounds have been evaluated as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in numerous inflammatory disorders. Additionally, some pyrazolo[4,3-c]cinnoline derivatives have shown potent anti-inflammatory properties, which were further investigated for their ulcerogenic and lipid peroxidation potential. These findings suggest that the cinnoline scaffold can be effectively modified to produce compounds with significant anti-inflammatory potency, acting through various mechanistic pathways.

Table 3: Anti-inflammatory Activity of Various Cinnoline Derivatives

| Derivative Class | Key Structural Features | Assay Method | Findings |

|---|---|---|---|

| Cinnoline-Thiophene Derivatives | Halogen (Cl, Br, F) substitutions | Rat Paw Edema | Halogenated compounds showed potent activity. |

| Cinnoline-Pyrazole Derivatives | Electron-donating groups on phenyl ring | Not specified | Enhanced anti-inflammatory activity. |

| Pyrazolo[4,3-c]cinnolines | Varied substitutions | Not specified | Potent anti-inflammatory properties. |

Metabolic Pathways and Biotransformation Studies of Cinnoline Derivatives

Information regarding the specific metabolic pathways and biotransformation of 4-Amino-8-bromocinnoline-3-carboxamide is not available in the current literature. However, general principles of drug metabolism can be applied to predict the likely biotransformation routes for cinnoline derivatives. As heterocyclic aromatic compounds, they are expected to undergo extensive metabolism primarily mediated by hepatic enzymes.

Enzymatic Biotransformation Processes in In Vitro Systems

The biotransformation of cinnoline derivatives is anticipated to involve Phase I and Phase II metabolic reactions, which are fundamental processes for the metabolism of xenobiotics.

Phase I Reactions: These reactions introduce or expose functional groups and are typically mediated by the cytochrome P450 (CYP450) superfamily of enzymes. For a compound like this compound, likely Phase I reactions would include:

Oxidation: Aromatic hydroxylation on the benzene (B151609) portion of the cinnoline ring.

N-oxidation: Oxidation of the nitrogen atoms within the cinnoline ring.

Deamination: Oxidative removal of the amino group at the 4-position.

Hydrolysis: The carboxamide group at the 3-position could be susceptible to hydrolysis by amidase enzymes, converting it to a carboxylic acid.

Phase II Reactions: Following Phase I metabolism, the resulting metabolites, now bearing functional groups like hydroxyl or amino groups, would likely undergo conjugation reactions. These processes increase water solubility and facilitate excretion. Common Phase II reactions include:

Glucuronidation: Conjugation with glucuronic acid, a major pathway for hydroxylated metabolites.

Sulfation: Conjugation with a sulfonate group.

Acetylation: Acetylation of the amino group.

In vitro systems, such as human liver microsomes (HLMs) or recombinant CYP450 enzymes, are standard tools used to investigate these enzymatic processes and identify the specific CYP isoforms involved in the metabolism of a new chemical entity.

Methodologies for Identification of Metabolic Pathways and Product Characterization

The identification and structural characterization of metabolites are crucial steps in understanding the biotransformation of a drug candidate. A combination of advanced analytical techniques is typically employed for this purpose.

Sample Generation: Metabolites are generated by incubating the parent compound (e.g., this compound) with in vitro systems like liver microsomes, hepatocytes, or S9 fractions, or by analyzing in vivo samples (plasma, urine, feces) from preclinical studies.

Detection and Characterization:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary technique for metabolite profiling. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements of the parent drug and its metabolites, enabling the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information based on the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For metabolites that can be isolated in sufficient quantities, NMR spectroscopy (¹H, ¹³C) provides definitive structural elucidation, including the precise site of metabolic modification (e.g., the exact position of hydroxylation on the aromatic ring).

Radiolabeling: Synthesizing a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) allows for the tracking of all drug-related material through the metabolic system, ensuring a complete picture of metabolic fate and aiding in mass balance studies.

By applying these methodologies, a comprehensive metabolic map for cinnoline derivatives can be constructed, detailing the biotransformation pathways and the structures of the resulting products.

Future Directions and Emerging Research Avenues for 4 Amino 8 Bromocinnoline 3 Carboxamide

Development of Novel and Efficient Synthetic Strategies for Enhanced Analog Diversity

The generation of a diverse library of analogs based on the 4-amino-8-bromocinnoline-3-carboxamide core is crucial for optimizing biological activity and pharmacokinetic properties. While the cinnoline (B1195905) ring has been synthesized through various methods since its discovery, modern research focuses on developing more efficient and versatile strategies. benthamdirect.comresearchgate.net

Recent advancements in organic synthesis have provided powerful tools for creating cinnoline derivatives. benthamdirect.com Key strategies that can be applied and further developed include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like palladium-catalyzed cross-coupling enable the facile and regioselective introduction of a wide range of substituents onto the cinnoline core. nih.gov This allows for the systematic modification of the 8-position (currently a bromine atom) and other sites to explore structure-activity relationships (SAR).

Intramolecular Cyclization: A common route to the core cinnoline structure involves the intramolecular cyclization of precursors like aryl hydrazones. ijper.orgresearchgate.net Research is ongoing to refine these methods, for example, by using different catalysts or reaction conditions to improve yields and accommodate a wider variety of functional groups on the starting materials. ijper.org One established method involves the diazotization of substituted anilines, coupling with cyanoacetamide to form a hydrazone, followed by intramolecular cyclization to yield the 4-aminocinnoline-3-carboxamide (B1596795) core. ijper.org

Multi-Component Reactions (MCRs): MCRs offer an efficient way to construct complex molecules like cinnoline derivatives in a single step from multiple starting materials. rsc.org Developing novel MCRs for this scaffold would significantly accelerate the generation of diverse analog libraries by allowing for combinatorial synthesis. nih.govrsc.org

The goal of these synthetic endeavors is to produce a wide range of analogs where functional groups at various positions of the cinnoline ring are systematically altered. This diversity is essential for fine-tuning the compound's interaction with its biological targets.

| Synthetic Strategy | Description | Potential for Analog Diversity | Reference |

|---|---|---|---|

| Richter Cinnoline Synthesis | Cyclization of a diazonium salt derived from o-ethynylaniline. | Allows for variation based on the substituents on the initial aniline (B41778). | wikipedia.org |

| Reductive Cyclization of Hydrazones | Condensation of 2-nitrophenylhydrazine (B1229437) derivatives with compounds like methyl pyruvate, followed by a reductive cyclization step. | High diversity possible by changing both the hydrazine (B178648) and the carbonyl compound. | researchgate.net |

| Metal-Catalyzed C-C and C-N Bond Formation | Utilizes transition metals (e.g., Rhodium, Palladium) to catalyze the formation of the heterocyclic ring from precursors like azo compounds and alkynes. | Offers high efficiency and the ability to introduce a wide range of functional groups. | benthamdirect.comresearchgate.net |

| Post-Synthesis Modification | Chemical modification of the fully formed 4-aminocinnoline-3-carboxamide core, such as reacting it with sulfonyl chlorides to create sulphonamide derivatives. | Excellent for late-stage diversification to explore specific interactions, such as with solvent-exposed regions of a target protein. | ijper.org |

Application of Advanced Biophysical and Structural Biology Techniques for Target Validation

Identifying and validating the biological target of this compound is fundamental to understanding its mechanism of action. Cinnoline derivatives are known to interact with a variety of molecular targets, including enzymes like Bruton's tyrosine kinase (BTK) and phosphodiesterases (PDEs). nih.govmdpi.com Advanced biophysical and structural biology techniques are indispensable for confirming these interactions and elucidating the precise binding mode at an atomic level.

A key example is the use of a fragment-based screening approach combined with X-ray co-crystallography, which has been successfully used to identify 4-aminocinnoline-3-carboxamides as inhibitors of BTK. nih.gov This technique provides a high-resolution 3D picture of the compound bound to its target enzyme, revealing the specific amino acid residues involved in the interaction. mdpi.com

Other critical techniques for target validation include:

X-ray Crystallography: This method provides detailed atomic-level information on how a compound binds to its protein target, guiding further structure-based drug design. mdpi.com

Molecular Docking: Computational simulations that predict the preferred orientation of a molecule when bound to a target, helping to rationalize observed biological activities and guide the design of new analogs with improved affinity. rsc.orgresearchgate.net

Cryo-Electron Microscopy (Cryo-EM): A powerful tool for determining the structure of large protein complexes, which can be used to validate targets that are difficult to crystallize. nih.gov

These methods are crucial for moving beyond preliminary activity screenings to a mechanistic understanding of how the compound functions, which is essential for its development as a selective therapeutic agent. nih.gov

| Technique | Purpose in Target Validation | Type of Information Provided | Reference |

|---|---|---|---|

| X-ray Co-crystallography | To determine the precise 3D structure of the compound bound to its target protein. | Atomic coordinates, binding site details, specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). | nih.govmdpi.com |

| Molecular Docking | To computationally predict the binding mode and affinity of analogs to a target protein with a known structure. | Binding pose, estimated binding energy, identification of key interacting residues. | researchgate.netnih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | To quantify biomolecular interactions, such as the inhibition of a target enzyme by the compound. | Quantitative data on binding affinity or inhibitory concentration (e.g., IC50). | mdpi.com |

| Affinity Chromatography | To isolate the target protein from a complex biological sample by using the compound as a specific "bait". | Identification of the primary binding partner(s) of the compound. | mdpi.com |

Design of Next-Generation Cinnoline-Based Chemical Probes for Elucidating Complex Biological Pathways

High-quality chemical probes are essential tools for dissecting complex biological pathways. nih.gov By modifying the this compound scaffold, it can be converted from a potential therapeutic agent into a chemical probe to study the function of its target protein within a cellular context. researchgate.netnih.gov

The design of a chemical probe involves attaching a reporter group (e.g., a fluorophore, a biotin (B1667282) tag) or a reactive group to the core molecule via a chemical linker. nih.gov This modification must be carefully designed to minimize disruption of the compound's interaction with its native target. The resulting probe can be used for:

Target Engagement Studies: To confirm that the compound reaches and binds to its target in living cells.

Pull-Down Experiments: Biotinylated probes can be used to isolate the target protein along with its binding partners, revealing the protein interaction network.

Cellular Imaging: Fluorescently tagged probes can be used to visualize the subcellular localization of the target protein. nih.gov

The cinnoline scaffold is a versatile starting point for such probes. nih.gov The development of next-generation probes from this compound will be crucial for validating its on-target action and understanding the broader biological consequences of inhibiting its target. nih.gov

Integration of Multi-Omics Data for Systems-Level Understanding of Cinnoline Actions in Biological Systems

To fully comprehend the biological impact of this compound, a systems biology approach is necessary. futurelearn.comnih.gov Rather than focusing only on the direct target, this approach examines the global changes that occur within a biological system upon treatment with the compound. nih.gov This is achieved by integrating data from various "omics" platforms. nih.gov

Transcriptomics (RNA-seq): Measures changes in gene expression to identify entire pathways that are up- or down-regulated by the compound.

Proteomics (Mass Spectrometry): Quantifies changes in the levels of thousands of proteins, providing a direct view of the cellular machinery affected by the compound's action. nih.gov

Metabolomics: Analyzes changes in the levels of small-molecule metabolites, offering a functional readout of the cell's metabolic state. researchgate.net

By integrating these large datasets, researchers can construct comprehensive models of the compound's effects. mdpi.complos.org This systems-level perspective can reveal unexpected mechanisms of action, identify potential biomarkers for drug response, and uncover off-target effects. nih.govmdpi.com Applying this approach to this compound will provide a holistic understanding of its cellular impact, which is critical for its advancement in drug discovery. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-Amino-8-bromocinnoline-3-carboxamide, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as halogenation at the 8-position followed by amidation at the 3-carboxylic acid group. Critical parameters include temperature control (e.g., maintaining <60°C during bromination to avoid side reactions), solvent selection (polar aprotic solvents like DMF for amidation), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is essential to isolate high-purity products .

Q. How can researchers characterize the structural uniqueness of this compound compared to analogous cinnoline derivatives?

- Methodological Answer : Use spectroscopic techniques:

- NMR : Compare chemical shifts of the amino (δ ~5-6 ppm) and bromo groups (distinct coupling patterns in H and C NMR).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 282.1) and fragmentation patterns.

- X-ray Crystallography : Resolve spatial arrangements of the bromine and carboxamide groups, which influence π-stacking and hydrogen bonding .

Q. What are the primary reactivity trends of the bromine substituent in this compound under nucleophilic substitution conditions?

- Methodological Answer : The 8-bromo group exhibits moderate electrophilicity due to electron-withdrawing effects from the cinnoline core. In SNAr reactions, it reacts preferentially with strong nucleophiles (e.g., amines or thiols) under basic conditions (e.g., KCO in DMSO). Kinetic studies using HPLC can track substitution rates, with temperature and solvent polarity as key variables .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced biological activity?

- Methodological Answer :

- DFT Calculations : Optimize geometries to predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity.

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina to identify substituents improving binding energy.

- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What experimental design strategies are optimal for resolving contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Factorial Design : Systematically vary factors (e.g., concentration, incubation time, cell lines) to identify confounding variables .

- Dose-Response Curves : Use nonlinear regression (e.g., Hill equation) to quantify EC/IC values across assays.

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or assay sensitivity differences .

Q. How can reaction engineering principles improve the scalability of this compound synthesis?

- Methodological Answer :

- Membrane Technologies : Integrate continuous-flow systems to enhance heat/mass transfer during bromination .

- Process Control : Use PAT (Process Analytical Technology) tools like in-situ FTIR to monitor intermediate formation in real time .

- Kinetic Modeling : Develop rate equations to optimize residence time in tubular reactors, minimizing byproduct formation .

Q. What methodologies address challenges in studying the compound’s surface interactions in heterogeneous catalytic systems?

- Methodological Answer :

- Microspectroscopic Imaging : Use AFM-IR or ToF-SIMS to map adsorption/desorption dynamics on catalyst surfaces.

- Thermogravimetric Analysis (TGA) : Quantify thermal stability and decomposition pathways under inert/O atmospheres.

- In-situ XPS : Track oxidation states of catalytic sites during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。